6-(2-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(2-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound characterized by a triazolothiadiazole core substituted at position 6 with a 2-methoxyphenyl group and at position 3 with a 1-methyl-4-piperidinyl moiety.
Properties
Molecular Formula |
C16H19N5OS |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H19N5OS/c1-20-9-7-11(8-10-20)14-17-18-16-21(14)19-15(23-16)12-5-3-4-6-13(12)22-2/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
IXDNQFQAIPVAHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolothiadiazole scaffold is highly versatile, with modifications at positions 3 and 6 significantly altering biological and physicochemical properties. Below is a systematic comparison with structurally related compounds:
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Methoxy substituents (e.g., 2-methoxyphenyl in the target compound) enhance electron density, improving interactions with hydrophobic enzyme pockets .
- Halogen Effects : Bromo/chloro substituents () boost antimicrobial activity but may increase toxicity .
- Piperidinyl vs. Aryl Groups : The 1-methyl-4-piperidinyl group in the target compound likely enhances bioavailability compared to rigid adamantyl () or planar aryl substituents .
Key Research Findings and Data Tables
Table 1: Anticancer Activity of Selected Analogues
| Compound | Cell Line (IC₅₀, µM) | Mechanism | Reference |
|---|---|---|---|
| 5b (4-Iodophenyl) | MCF-7: 1.8 | Bcl-2 inhibition | |
| 7c (4-Nitrophenyl) | HeLa: 4.2 | TNF-α suppression | |
| 3g (Pyrazole derivative) | N/A | Growth inhibition (wheat) |
Table 2: Antimicrobial Activity (MIC, µg/mL)
| Compound | E. coli | S. aureus | C. albicans | Reference |
|---|---|---|---|---|
| 5a (4-Iodophenyl) | 12.5 | 25.0 | 50.0 | |
| 17a–j (3-Chlorophenyl) | 6.25 | 12.5 | 12.5 | |
| 3h (Pyrazole) | 12.5 | 6.25 | 25.0 |
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